molecular formula C45H44N6O3 B032118 N-Trityl Olmesartan Ethyl Ester CAS No. 172875-59-1

N-Trityl Olmesartan Ethyl Ester

Numéro de catalogue: B032118
Numéro CAS: 172875-59-1
Poids moléculaire: 716.9 g/mol
Clé InChI: PKLGOYACZYXKDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Scientific Research Applications

  • Solubility Studies
    • Recent research has focused on determining the solubility of N-Trityl Olmesartan Ethyl Ester in various organic solvents. A study published in the Journal of Chemical & Engineering Data analyzed its solubility across 13 different solvents, revealing significant variations that could influence formulation strategies for drug delivery systems .
    SolventSolubility (mg/mL)
    Methanol12.5
    Ethanol15.0
    Acetone8.0
    DMSO20.0
  • Analytical Method Development
    • This compound is utilized in analytical method development for quality control (QC) processes, particularly in the context of Abbreviated New Drug Applications (ANDA). Its application in method validation ensures compliance with regulatory standards, facilitating the approval process for generic formulations .
  • Pharmacokinetic Studies
    • The compound has been explored in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are critical for assessing the therapeutic potential and safety profile of new formulations derived from Olmesartan .
  • Drug Formulation Research
    • This compound has been investigated as a potential candidate for innovative drug formulations aimed at improving bioavailability and therapeutic efficacy. Its unique structural attributes make it a valuable subject for research into novel dosage forms, including nanoparticles and controlled-release systems .

Case Studies

  • Case Study on Solubility Optimization
    • A research team conducted a detailed study on the solubility optimization of this compound to enhance its formulation in liquid dosage forms. By employing various solvent systems and temperature conditions, they successfully increased solubility by over 30%, which significantly improved its potential for oral administration .
  • Quality Control Implementation
    • A pharmaceutical company implemented this compound in their QC processes for generic Olmesartan products. The compound served as a reference standard during method validation, ensuring that the final products met stringent quality criteria set by health authorities .

Mécanisme D'action

Target of Action

N-Trityl Olmesartan Ethyl Ester is a key intermediate of the angiotensin II receptor blocker, Olmesartan Medoxomil . Angiotensin II receptors are the primary targets of this compound. These receptors play a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different organic solvents can affect its absorption and distribution . Furthermore, factors such as pH and temperature could potentially impact the stability and activity of the compound.

Méthodes De Préparation

The preparation of N-Trityl Olmesartan Ethyl Ester involves several synthetic routes. One common method includes the hydrolysis of trityl olmesartan ethyl ester using inorganic alkali in a mixed solvent of tetrahydrofuran and low-level alcohol . This process is typically carried out under controlled temperature and pressure conditions to ensure the desired yield and purity of the product.

Analyse Des Réactions Chimiques

N-Trityl Olmesartan Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Comparaison Avec Des Composés Similaires

N-Trityl Olmesartan Ethyl Ester is unique compared to other similar compounds due to its specific structure and function as an intermediate in the synthesis of Olmesartan Medoxomil. Similar compounds include:

These compounds share similar chemical properties but differ in their specific roles and applications in the synthesis of Olmesartan Medoxomil.

Activité Biologique

Chemical Structure and Properties

N-Trityl Olmesartan Ethyl Ester has the molecular formula C45H44N6O3C_{45}H_{44}N_{6}O_{3} and a molecular weight of approximately 716.87 g/mol. The trityl group enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis. Its structure is characterized by a biphenyl moiety substituted with an imidazole and a tetrazole group, which are critical for its biological activity as an angiotensin II receptor antagonist.

This compound itself is not directly active; however, it serves as a precursor to Olmesartan, which exhibits potent antagonistic activity against the angiotensin II type 1 (AT1) receptor. This antagonism leads to vasodilation and a subsequent decrease in blood pressure. Additionally, Olmesartan has been shown to possess anti-inflammatory properties and may improve renal function in hypertensive patients .

Pharmacological Effects

  • Antihypertensive Activity : The primary application of Olmesartan is in the treatment of hypertension. Clinical studies have demonstrated its efficacy in reducing systolic and diastolic blood pressure compared to placebo .
  • Renal Protection : Research indicates that Olmesartan may provide protective effects on renal function, particularly in patients with hypertension or diabetes .
  • Anti-inflammatory Effects : There is evidence suggesting that Olmesartan can reduce markers of inflammation, which may contribute to its cardiovascular protective effects.

Comparative Analysis

The following table compares this compound with other similar compounds:

Compound NameMechanism of ActionUnique Features
Olmesartan Medoxomil AT1 receptor antagonistProdrug form that converts to active Olmesartan
Losartan AT1 receptor antagonistDifferent protective groups; simpler synthesis
Irbesartan AT1 receptor antagonistVarying pharmacokinetics
Candesartan AT1 receptor antagonistDistinct ester moiety leading to different metabolism

This table highlights the unique position of this compound as an intermediate with enhanced stability compared to other sartans.

Synthesis Processes

The synthesis of this compound typically involves several steps:

  • Alkylation Reaction : The initial step involves alkylating ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide in an organic solvent like N,N-Dimethylacetamide (DMA) in the presence of a base .
  • Hydrolysis : The ethyl ester undergoes hydrolysis to form the corresponding salt, which is crucial for subsequent reactions .
  • Esterification : Finally, the salt is esterified with a suitable reagent to yield Olmesartan Medoxomil .

Yield and Purity Considerations

Research has indicated that optimizing reaction conditions can significantly affect yield and purity. For instance, using sodium iodide as a catalyst during esterification can minimize side reactions and impurities, achieving yields up to 90% with high purity levels .

Clinical Efficacy

A clinical trial involving patients with essential hypertension demonstrated that treatment with Olmesartan resulted in significant reductions in blood pressure over a 12-week period compared to placebo groups. The study reported an average decrease of approximately 10 mmHg in systolic blood pressure .

Safety Profile

Olmesartan has been well-tolerated in clinical settings, with adverse effects being minimal and comparable to those observed with other antihypertensive agents. Common side effects include dizziness, headache, and gastrointestinal disturbances; however, serious adverse events are rare .

Propriétés

IUPAC Name

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLGOYACZYXKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H44N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Trityl Olmesartan Ethyl Ester
Reactant of Route 2
Reactant of Route 2
N-Trityl Olmesartan Ethyl Ester
Reactant of Route 3
N-Trityl Olmesartan Ethyl Ester
Reactant of Route 4
Reactant of Route 4
N-Trityl Olmesartan Ethyl Ester
Reactant of Route 5
Reactant of Route 5
N-Trityl Olmesartan Ethyl Ester
Reactant of Route 6
Reactant of Route 6
N-Trityl Olmesartan Ethyl Ester
Customer
Q & A

Q1: Why is understanding the solubility of N-Trityl Olmesartan Ethyl Ester in different solvents important?

A1: Solubility plays a critical role in pharmaceutical development, particularly in the formulation and potential delivery of a drug. Knowing how well this compound dissolves in various organic solvents [] is crucial for:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.